molecular formula C9H9NO3 B2503571 2-(4-Methoxyphenyl)-2-oxoacetamide CAS No. 935764-11-7

2-(4-Methoxyphenyl)-2-oxoacetamide

Cat. No.: B2503571
CAS No.: 935764-11-7
M. Wt: 179.175
InChI Key: RRGRRYUKOPKINT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoacetamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a methoxy group attached to the phenyl ring and an oxoacetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-oxoacetamide typically involves the reaction of 4-methoxybenzoyl chloride with acetamide in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with acetamide to yield the desired product. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxyphenyl-2-oxoacetamide.

    Reduction: The oxo group can be reduced to form 2-(4-methoxyphenyl)-2-hydroxyacetamide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products:

    Oxidation: 4-Hydroxyphenyl-2-oxoacetamide.

    Reduction: 2-(4-Methoxyphenyl)-2-hydroxyacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of conditions involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of reactive oxygen species and a reduction in oxidative stress. Additionally, the compound may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison: 2-(4-Methoxyphenyl)-2-oxoacetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a different mechanism of action and a unique set of applications. For example, while 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole are known for their inhibitory effects on specific enzymes, this compound is primarily studied for its potential antioxidant and anti-inflammatory properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-7-4-2-6(3-5-7)8(11)9(10)12/h2-5H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGRRYUKOPKINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935764-11-7
Record name 2-(4-methoxyphenyl)-2-oxoacetamide
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